2-Phenyl-6-(pyridin-2-yl)pyrimidine-4-carbaldehyde
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Overview
Description
2-Phenyl-6-(pyridin-2-yl)pyrimidine-4-carbaldehyde is a heterocyclic compound that features a pyrimidine ring substituted with phenyl and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-6-(pyridin-2-yl)pyrimidine-4-carbaldehyde typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with benzaldehyde to form an intermediate, which is then cyclized with formamide to yield the desired pyrimidine derivative . Reaction conditions often involve the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-6-(pyridin-2-yl)pyrimidine-4-carbaldehyde can undergo various chemical reactions, including:
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products
Oxidation: 2-Phenyl-6-(pyridin-2-yl)pyrimidine-4-carboxylic acid.
Reduction: 2-Phenyl-6-(pyridin-2-yl)pyrimidine-4-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Phenyl-6-(pyridin-2-yl)pyrimidine-4-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Phenyl-6-(pyridin-2-yl)pyrimidine-4-carbaldehyde in biological systems is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its aromatic and heterocyclic structures . These interactions can modulate biological pathways, leading to the observed pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyrimidine-4-carbaldehyde: Lacks the pyridinyl group, which may affect its binding affinity and specificity in biological systems.
6-(Pyridin-2-yl)pyrimidine-4-carbaldehyde: Lacks the phenyl group, which may influence its electronic properties and reactivity.
Uniqueness
2-Phenyl-6-(pyridin-2-yl)pyrimidine-4-carbaldehyde is unique due to the presence of both phenyl and pyridinyl groups, which can enhance its ability to interact with a variety of molecular targets and increase its versatility in synthetic applications .
Properties
CAS No. |
922726-32-7 |
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Molecular Formula |
C16H11N3O |
Molecular Weight |
261.28 g/mol |
IUPAC Name |
2-phenyl-6-pyridin-2-ylpyrimidine-4-carbaldehyde |
InChI |
InChI=1S/C16H11N3O/c20-11-13-10-15(14-8-4-5-9-17-14)19-16(18-13)12-6-2-1-3-7-12/h1-11H |
InChI Key |
WDRHZGFWFFYGJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)C3=CC=CC=N3)C=O |
Origin of Product |
United States |
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